REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].B.C1COCC1>C1COCC1.C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[N:10]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
|
Name
|
|
Quantity
|
266.6 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 16 h the reaction mixture was concentrated under reduced pressure
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (500 mL), brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1CO)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |